molecular formula C19H21F2N3O3 B5656562 N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide

N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide

Cat. No. B5656562
M. Wt: 377.4 g/mol
InChI Key: ATRPUJXKMCEXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide, also known as DFB, is a compound that has been widely studied for its potential use in scientific research. This compound is a selective inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of many cellular processes. PP2A is involved in the regulation of cell growth, differentiation, and apoptosis, and has been implicated in the development of various diseases, including cancer.

Mechanism of Action

N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This prevents the enzyme from dephosphorylating its target substrates, leading to changes in cellular signaling pathways and gene expression. The exact mechanism by which N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide binds to PP2A is still being studied, but it is believed to involve the formation of a covalent bond between the compound and a specific amino acid residue in the catalytic subunit.
Biochemical and Physiological Effects:
The inhibition of PP2A by N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide can lead to a variety of biochemical and physiological effects. For example, N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of PP2A, which is often overexpressed in cancer cells. N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide has also been shown to inhibit the growth of certain viruses, including human cytomegalovirus, by disrupting the function of viral proteins that are dependent on PP2A activity.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide has several advantages as a research tool, including its selectivity for PP2A and its ability to induce changes in cellular signaling pathways and gene expression. However, there are also limitations to its use in lab experiments. For example, N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide can be toxic to cells at high concentrations, which can make it difficult to study its effects on cellular processes. Additionally, the synthesis of N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide can be challenging, and the compound is relatively expensive compared to other research tools.

Future Directions

There are several future directions for research on N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide and its potential applications. One area of interest is the development of more potent and selective inhibitors of PP2A, which could be used to study the role of this enzyme in a variety of biological processes. Another area of interest is the use of N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide and other PP2A inhibitors as potential therapeutics for cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide and its effects on cellular signaling pathways and gene expression.

Synthesis Methods

N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide typically involves the use of hazardous chemicals and requires specialized equipment and expertise. Therefore, it is important to follow strict safety protocols when working with this compound.

Scientific Research Applications

N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide has been extensively studied for its potential use in scientific research. The compound has been shown to inhibit the activity of PP2A, which can lead to changes in cellular signaling pathways and gene expression. This makes N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide a valuable tool for studying the role of PP2A in various biological processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-3-[1-(1,3-oxazole-5-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3/c20-15-5-3-14(8-16(15)21)9-23-18(25)6-4-13-2-1-7-24(11-13)19(26)17-10-22-12-27-17/h3,5,8,10,12-13H,1-2,4,6-7,9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRPUJXKMCEXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CO2)CCC(=O)NCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide

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